molecular formula C13H11N3O4 B7830921 Methyl 4-[(3-nitropyridin-2-yl)amino]benzoate

Methyl 4-[(3-nitropyridin-2-yl)amino]benzoate

Cat. No.: B7830921
M. Wt: 273.24 g/mol
InChI Key: FYBCBOVGEYFNKE-UHFFFAOYSA-N
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Description

Methyl 4-[(3-nitropyridin-2-yl)amino]benzoate is an organic compound that features a benzoate ester linked to a nitropyridine moiety through an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3-nitropyridin-2-yl)amino]benzoate typically involves the reaction of 3-nitropyridine with 4-aminobenzoic acid methyl ester. The reaction is carried out under controlled conditions, often using a solvent such as dimethylformamide (DMF) and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-nitropyridin-2-yl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group.

Major Products Formed

    Oxidation: Conversion to 4-[(3-aminopyridin-2-yl)amino]benzoate.

    Reduction: Formation of 4-[(3-nitropyridin-2-yl)amino]benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(3-nitropyridin-2-yl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-[(3-nitropyridin-2-yl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can modify biological macromolecules. The compound’s ability to form hydrogen bonds and participate in π-π interactions also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(2-nitropyridin-3-yl)amino]benzoate
  • Methyl 4-[(4-nitropyridin-2-yl)amino]benzoate
  • Methyl 4-[(3-nitropyridin-4-yl)amino]benzoate

Uniqueness

Methyl 4-[(3-nitropyridin-2-yl)amino]benzoate is unique due to the specific positioning of the nitro group on the pyridine ring, which influences its reactivity and interaction with biological targets. This positional specificity can result in distinct biological and chemical properties compared to its isomers.

Biological Activity

Methyl 4-[(3-nitropyridin-2-yl)amino]benzoate, a compound with a unique structural arrangement, has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C12_{12}H10_{10}N2_{2}O3_{3} and a molecular weight of approximately 230.22 g/mol. The presence of the nitro group on the pyridine ring significantly influences its reactivity and biological activity, making it a subject of ongoing research .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . It has been tested against various pathogens, including:

PathogenActivity Level
Staphylococcus aureusModerate
Escherichia coliModerate
Pseudomonas aeruginosaLow
Candida albicansLow

The compound's effectiveness is attributed to its ability to interact with microbial enzymes and disrupt essential metabolic processes .

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The compound exhibited cytotoxic effects with IC50_{50} values indicating significant inhibition of cell proliferation:

Cell LineIC50_{50} (µM)
A54912.5
HeLa15.0

These results suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, affecting processes such as apoptosis and proliferation.
  • Reactive Intermediates : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects .
  • Signaling Pathways : It may modulate various signaling pathways, influencing cellular responses to stress and damage .

Study on Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound inhibited bacterial growth effectively, particularly against Gram-positive bacteria. The study highlighted the compound's potential as a lead for developing new antimicrobial agents .

Study on Anticancer Effects

Another significant study assessed the anticancer properties of this compound using A549 and HeLa cell lines. The findings revealed that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis, suggesting its potential as an anticancer therapeutic agent .

Properties

IUPAC Name

methyl 4-[(3-nitropyridin-2-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c1-20-13(17)9-4-6-10(7-5-9)15-12-11(16(18)19)3-2-8-14-12/h2-8H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBCBOVGEYFNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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